molecular formula C7H16Cl2F2N2 B6199969 (3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride CAS No. 2694056-61-4

(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride

Cat. No.: B6199969
CAS No.: 2694056-61-4
M. Wt: 237.12 g/mol
InChI Key: SLANQXFVAYUCPJ-QYCVXMPOSA-N
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Description

(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a piperazine ring substituted with a difluoroethyl group and a methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride typically involves the difluoromethylation of piperazine derivatives. One common method includes the reaction of 3-methylpiperazine with difluoroethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can produce a variety of functionalized piperazine derivatives .

Scientific Research Applications

(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • (3R)-1-(2,2-difluoroethyl)-3-methylpiperazine
  • (3R)-1-(2,2-difluoroethyl)-3-ethylpiperazine
  • (3R)-1-(2,2-difluoroethyl)-3-phenylpiperazine

Uniqueness

The uniqueness of (3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

2694056-61-4

Molecular Formula

C7H16Cl2F2N2

Molecular Weight

237.12 g/mol

IUPAC Name

(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine;dihydrochloride

InChI

InChI=1S/C7H14F2N2.2ClH/c1-6-4-11(3-2-10-6)5-7(8)9;;/h6-7,10H,2-5H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

SLANQXFVAYUCPJ-QYCVXMPOSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)CC(F)F.Cl.Cl

Canonical SMILES

CC1CN(CCN1)CC(F)F.Cl.Cl

Purity

95

Origin of Product

United States

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